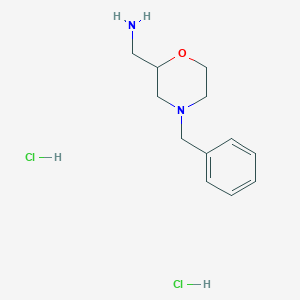

Allyl 2-Acetamido-3,6-di-O-benzyl-2-deoxy-β-D-glucopyranosid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-b-D-glucopyranoside is a biochemical compound extensively utilized in the biomedical industry. It serves as a key component in the development of drugs targeting various diseases, such as bacterial and fungal infections. This compound is also being investigated for its therapeutic potential against neurodegenerative disorders like Alzheimer’s and Parkinson’s diseases, as well as its potential as a cancer cell inhibitor.

Wissenschaftliche Forschungsanwendungen

Allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-b-D-glucopyranoside is employed in various scientific research applications. In chemistry, it is used as a building block for the synthesis of complex carbohydrates and glycosides . In biology and medicine, it is being investigated for its therapeutic potential against neurodegenerative disorders like Alzheimer’s and Parkinson’s diseases. Additionally, its potential as a cancer cell inhibitor is being explored. In the industry, it is used in the development of drugs targeting bacterial and fungal infections.

Vorbereitungsmethoden

The synthesis of allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-b-D-glucopyranoside involves controlled, partial benzylation of allyl 2-acetamido-3-O-benzyl-2-deoxy-alpha-D-glucopyranoside. This process yields a mixture of 3,4-di-, 3,6-di-, and 3,4,6-tri-O-benzyl derivatives, with the major product being the 3,6-di-O-benzyl derivative . The condensation of this derivative with 2-methyl- (3,4,6-tri-O-acetyl-1,2-dideoxy-alpha-D-glucopyrano)- [2,1-d]-2-oxazoline produces a disaccharide. After purification, removal of the allyl group, and hydrogenolysis of the benzyl substituents, the final product is obtained .

Analyse Chemischer Reaktionen

Allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution. The major products formed from these reactions include di-N-acetyl-hexa-O-acetylchitobiose and 2-methyl- [4-O- (2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-3,6-di-O-acetyl-1,2-di-deoxy-alpha-D-glucopyrano]- [2,1-d]-2-oxazoline .

Wirkmechanismus

The mechanism of action of allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-b-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the activity of enzymes involved in the synthesis of bacterial and fungal cell walls, thereby preventing their growth and proliferation. In neurodegenerative disorders, it is believed to modulate the activity of enzymes involved in the aggregation of amyloid-beta and tau proteins, which are associated with Alzheimer’s and Parkinson’s diseases. Its potential as a cancer cell inhibitor is attributed to its ability to induce apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-b-D-glucopyranoside can be compared with other similar compounds such as benzyl 2-acetamido-2-deoxy-3,6-di-O-benzyl-β-D-glucopyranoside and 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride . These compounds share similar structural features and are used in carbohydrate chemistry and glycoside synthesis. allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-b-D-glucopyranoside is unique in its therapeutic potential against neurodegenerative disorders and cancer.

Eigenschaften

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)-2-prop-2-enoxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO6/c1-3-14-30-25-22(26-18(2)27)24(31-16-20-12-8-5-9-13-20)23(28)21(32-25)17-29-15-19-10-6-4-7-11-19/h3-13,21-25,28H,1,14-17H2,2H3,(H,26,27)/t21-,22-,23-,24-,25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGROPIGBZKSGI-FXEFVXDJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC=C)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC=C)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

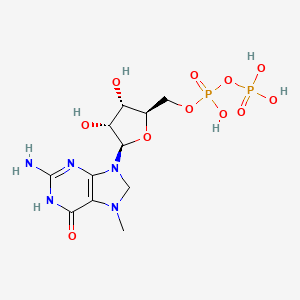

![(1S,9S,11S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B1140827.png)